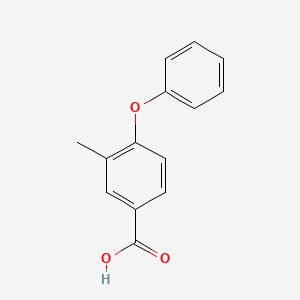

3-Methyl-4-phenoxybenzoic acid

Description

Significance of the Phenoxybenzoic Acid Scaffold in Chemical Research

The phenoxybenzoic acid scaffold serves as a versatile building block in the synthesis of more complex molecules. ontosight.aiacs.org Its derivatives are investigated for a variety of applications, including their potential use in the development of new pharmaceuticals and agrochemicals. For instance, some phenoxybenzoic acid derivatives have been studied for their anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai The ability of this scaffold to be modified with different functional groups allows chemists to fine-tune the properties of the resulting molecules for specific applications. acs.org

Research Landscape of 3-Methyl-4-phenoxybenzoic Acid

This compound is a specific substituted phenoxybenzoic acid that has garnered attention in scientific research. Studies involving this compound have explored its synthesis and potential applications. For example, it has been mentioned in the context of creating modulators of methyl modifying enzymes. google.com.af Research has also been conducted on its synthesis from related compounds. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

3-methyl-4-phenoxybenzoic acid |

InChI |

InChI=1S/C14H12O3/c1-10-9-11(14(15)16)7-8-13(10)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) |

InChI Key |

JGNABYCGYWTFHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Phenoxybenzoic Acid

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) stands out as a fundamental method for the formation of the diaryl ether linkage present in 3-Methyl-4-phenoxybenzoic acid. This approach typically involves the reaction of an activated aryl halide with a phenoxide.

Reactions with Activated Aromatic Halides and Phenols

The synthesis of phenoxybenzoic acids, including the 3-methyl substituted variant, can be accomplished through the nucleophilic aromatic substitution of a halogen on an aromatic ring with a phenolic oxygen. For instance, substituted 4-phenoxybenzoic acids can be prepared via the reaction of 4-fluorobenzaldehyde (B137897) or 4-fluorobenzonitrile (B33359) with an appropriate phenol (B47542). acs.org The presence of electron-withdrawing groups on the aromatic halide enhances its reactivity towards nucleophilic attack. openstax.org While specific examples for this compound are not extensively detailed in the provided results, the general principle involves reacting a suitably substituted phenol with a 3-methyl-4-halobenzoic acid derivative.

Influence of Basic Reagents and Solvents on Reaction Efficiency

The choice of base and solvent is critical in driving the efficiency of nucleophilic aromatic substitution reactions. In the synthesis of substituted 4-phenoxybenzoic acids, potassium hydroxide (B78521) has been identified as a suitable base, particularly when the phenol is used in a slight excess. acs.org The reaction is often conducted in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures. acs.org For example, reactions have been successfully carried out at 175 °C in a sealed tube, leading to rapid reaction times of 15–20 minutes. acs.org The base facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide ion, which then attacks the activated aryl halide.

Oxidative Synthesis from Phenoxytoluene Precursors

An alternative synthetic route to phenoxybenzoic acids involves the oxidation of the corresponding phenoxytoluene precursors. This method is particularly relevant for the industrial-scale production of these compounds.

Catalytic Systems in Oxidation Processes (e.g., Cobalt and Bromide Catalysis)

Cobalt acetate (B1210297) bromide in an acetic acid solution is a highly effective catalyst for the autoxidation of hydrocarbons, including the conversion of phenoxytoluenes to phenoxybenzoic acids. cdnsciencepub.comgoogle.com This catalytic system allows for high yields at moderate temperatures and atmospheric pressure. cdnsciencepub.com The oxidation of m-phenoxytoluene, a related compound, has been studied using a catalyst system of cobalt and manganese acetates in combination with bromide and zirconium ions. researchgate.net The combination of cobalt and manganese catalysts, along with a bromide promoter, is also utilized in the air oxidation of p-xylene (B151628) to terephthalic acid, a process that shares mechanistic similarities. researchgate.net

Role of Catalyst Activators and Oxidizing Agents (e.g., Molecular Oxygen, Hydrogen Peroxide)

Molecular oxygen, often from compressed air, is a common oxidizing agent in these processes. google.com The rate of the reaction is influenced by the oxygen feed rate. google.com Hydrogen peroxide can also serve as a catalyst activator in conjunction with a bromide-promoted cobalt catalyst. google.com This allows the oxidation to proceed at atmospheric pressure and moderate temperatures, typically between 70°C and 115°C. google.com The oxidation of m-phenoxytoluene can be carried out using air in the presence of cobalt acetate as a catalyst and sodium bromide as a promoter. acs.org However, this can sometimes lead to the formation of undesired byproducts if the conversion level is too high. acs.org

Ullmann Condensation Strategies for Diaryl Ether Formation (General Methodologies for Phenoxybenzoic Acids)

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, which are key structural components of phenoxybenzoic acids. google.com This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. wikipedia.org

The traditional Ullmann reaction often requires high temperatures (150-300°C) and is typically carried out in the presence of a copper salt. google.comwikipedia.org However, modern advancements have led to milder reaction conditions. The use of inexpensive ligands can significantly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols. acs.orgnih.govorganic-chemistry.org These reactions can be performed in solvents like acetonitrile (B52724) in the presence of a base such as cesium carbonate (Cs₂CO₃) and a catalytic amount of a copper(I) source, like copper(I) oxide. acs.orgnih.govorganic-chemistry.org This improved methodology tolerates a wide range of functional groups and can be effective even with sterically hindered reactants. acs.orgnih.govorganic-chemistry.org The general mechanism involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Coupling Reactions and Reagent Systems in Carboxylic Acid Formation

The formation of the carboxylic acid group in this compound and its analogs often involves coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a metal catalyst, most commonly palladium or copper, to facilitate the union of two fragments. Key strategies include the Ullmann condensation, Buchwald-Hartwig amination, and Suzuki coupling, each utilizing specific reagent systems to achieve the desired transformation.

One prevalent method for creating the phenoxybenzoic acid scaffold is through a nucleophilic aromatic substitution reaction, a class of reaction that can be considered a type of Ullmann condensation. acs.orgwikipedia.org This approach involves the coupling of a phenol with an aryl halide. For instance, substituted 4-phenoxybenzoic acids can be prepared by reacting a phenol with either 4-fluorobenzaldehyde or 4-fluorobenzonitrile in a high-boiling polar solvent like dimethylformamide (DMF). acs.org The reaction is typically facilitated by a base, such as potassium hydroxide, and often requires high temperatures, sometimes up to 175 °C in a sealed tube, to proceed efficiently. acs.org Following the coupling, the aldehyde or nitrile group is then converted to a carboxylic acid. The aldehyde can be oxidized using reagents like chromic acid or potassium permanganate, while the nitrile can be hydrolyzed to the carboxylic acid. acs.org

The Ullmann condensation, traditionally a copper-catalyzed reaction, is a cornerstone for forming aryl ethers from aryl halides and phenols. wikipedia.org Modern variations of this reaction often utilize soluble copper catalysts, which can offer improved reactivity and milder reaction conditions compared to the historically used copper powder. wikipedia.org These reactions are comparable to the Buchwald-Hartwig amination but often necessitate higher temperatures. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental method for forming carbon-nitrogen bonds. nih.govnumberanalytics.com While its primary application is the synthesis of aryl amines from aryl halides and amines, the underlying principles of palladium catalysis are relevant to the broader field of cross-coupling reactions. nih.govorganic-chemistry.orguit.no The versatility of this reaction is demonstrated by its wide substrate scope, accommodating various aryl halides and amines, and its tolerance of numerous functional groups. numberanalytics.com The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, and reaction conditions. uit.no

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction, primarily used to form carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide or triflate. libretexts.orgorganic-chemistry.org This reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The Suzuki coupling is valued for the stability, low toxicity, and ease of preparation of the boronic acid reagents. organic-chemistry.org It has been employed in the synthesis of complex molecules, including biaryl compounds, and can be adapted for large-scale industrial applications. libretexts.orgscielo.org.mx

The choice of catalyst and ligand system is critical for the success of these coupling reactions. For Suzuki-Miyaura couplings, palladium catalysts such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used in conjunction with phosphine (B1218219) ligands. libretexts.orgorganic-chemistry.org The development of electron-rich and sterically bulky ligands has been instrumental in enhancing catalyst reactivity and stability. libretexts.org Similarly, in Buchwald-Hartwig aminations, the selection of the appropriate palladium precatalyst and ligand is crucial for achieving high yields. uit.no

The data below summarizes typical conditions and findings for related phenoxybenzoic acid syntheses.

Table 1: Reagent Systems in the Synthesis of Substituted 4-Phenoxybenzoic Acids

| Starting Materials | Coupling Reagents/Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzonitrile, 3-(Trifluoromethyl)phenol | KOH | DMF | 175 °C | 4-(3-(Trifluoromethyl)phenoxy)benzonitrile | nih.gov |

| 4-Fluorobenzaldehyde, Phenol | KOH | DMF | 175 °C | 4-Phenoxybenzaldehyde | acs.org |

| 4-Chlorobenzoic acid, Phenol | NaOH, Copper catalyst | Tetralin | 150 °C | 4-Phenoxybenzoic acid | chemicalbook.com |

This table is representative of conditions used for the synthesis of the core phenoxybenzoic acid structure and related biaryls, which are precursors or analogs to this compound.

Synthesis and Derivatization of 3 Methyl 4 Phenoxybenzoic Acid Analogues

Esterification and Amidation Reactions

Esterification and amidation of the carboxylic acid group are fundamental transformations for creating analogues of 3-methyl-4-phenoxybenzoic acid.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. One common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. google.com For instance, methyl 3-(2-chloro-4-trifluoromethylphenoxy)benzoate has been synthesized by bubbling anhydrous hydrogen chloride gas into a solution of the corresponding carboxylic acid in methanol (B129727). google.com Another method involves the use of dimethyl sulfate (B86663) in acetone (B3395972) to achieve methylation. google.com

Amidation: Amidation reactions introduce an amide functional group, which can be crucial for biological activity. This is typically accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with an amine. For example, 3-phenoxybenzoic acid can be converted to its acid chloride using thionyl chloride, and the resulting acyl chloride can then be reacted with an amine to form the corresponding amide. google.comnih.gov Coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU) in the presence of a base like triethylamine (B128534) are also effective for direct amidation without the need for an acid chloride intermediate. nih.govacs.org The soil bacterium Bacillus cereus has also been shown to efficiently transform polyaromatic carboxylic acids, including 4-phenoxybenzoic acid, into their amides. tandfonline.com

Functional Group Transformations on the Benzoic Acid and Phenoxy Moieties

Modifications to both the benzoic acid and phenoxy rings of this compound allow for the exploration of a wider chemical space.

On the benzoic acid ring, electrophilic aromatic substitution reactions such as nitration can be performed. The nitration of phenoxybenzoic acids can be achieved using a mixture of nitric acid and sulfuric acid, which typically results in the substitution of a nitro group onto the ring. google.com

The phenoxy group can also be modified. For instance, if the phenoxy ring contains a nitro group, it can be reduced to an amino group. Additionally, the ether linkage itself can be formed through nucleophilic aromatic substitution, where a substituted phenol (B47542) reacts with a halogenated benzoic acid derivative, often in the presence of a base and sometimes a copper catalyst. nih.govvu.edu.au

Transformation of Nitrile Precursors to Imidate Hydrochlorides via Pinner Conditions

The Pinner reaction is a classic method for converting nitriles into imidate hydrochlorides (also known as Pinner salts), which are versatile intermediates that can be further transformed into esters, amidines, or orthoesters. wikipedia.orgsynarchive.com The reaction involves treating a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas. wikipedia.orgorganic-chemistry.org The mechanism begins with the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol, leading to the formation of the imidate salt. numberanalytics.comnih.gov

Acylation Reactions for Diverse Derivatives

Acylation reactions are a powerful tool for introducing acyl groups onto aromatic rings, leading to the formation of aryl ketones. The Friedel-Crafts acylation is a well-known example of this type of reaction, where an arene reacts with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

In the context of phenoxybenzoic acids, acylation can be used to synthesize a variety of derivatives. For example, 4-phenoxybenzoic acid can be converted to 4-phenoxybenzoyl chloride, which can then be used in acylation reactions. googleapis.comgoogle.com These reactions can be used to attach the phenoxybenzoyl moiety to other molecules, expanding the diversity of accessible derivatives. google.com

Reduction of Nitro-Substituted Phenoxybenzoic Acids to Amino Analogues

The reduction of a nitro group to an amino group is a common and important transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. wikipedia.org For nitro-substituted phenoxybenzoic acids, this reduction can be accomplished using various reagents.

Common methods for the reduction of aromatic nitro compounds to anilines include catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon, or using metals such as iron in an acidic medium. wikipedia.org Another effective and low-cost system for this reduction is the use of zinc dust with hydrazine (B178648) hydrate (B1144303) in methanol at room temperature. niscpr.res.in This method is often selective for the nitro group, leaving other functional groups such as halogens, carboxylic acids, and esters intact. niscpr.res.in For example, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid can be reduced to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid using reducing agents like hydrogen gas with a catalyst.

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of synthetic intermediates and final products are critical steps to ensure the purity and quality of the synthesized compounds.

Recrystallization Methodologies

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities will either be highly soluble or insoluble at all temperatures.

For derivatives of phenoxybenzoic acid, various solvents and solvent systems have been employed for recrystallization. For example, some 3-phenoxybenzamidine derivatives have been purified by recrystallization from anhydrous carbon tetrachloride or anhydrous ethanol (B145695). researchgate.net In the synthesis of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole, recrystallization from an alcoholic solvent, sometimes followed by the addition of a second solvent, was found to enhance purity by removing inorganic impurities. googleapis.com The process often involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Following the synthesis of this compound and its analogues, the crude product is often a complex mixture containing unreacted starting materials, reagents, and various side products. The isolation and purification of the target compound from this mixture are critical steps to ensure high purity, which is essential for subsequent characterization and application. Chromatographic techniques, particularly column chromatography, are powerful and widely employed methods for this purpose.

Column chromatography operates on the principle of differential adsorption of compounds onto a solid stationary phase. A solvent, or a mixture of solvents (the mobile phase), is passed through the column to facilitate the separation. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, enabling their separation into distinct fractions.

In the context of purifying phenoxybenzoic acid analogues, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds based on differences in polarity. The mobile phase is typically a combination of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297). By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity.

Research on related phenoxybenzoic acid derivatives provides specific examples of these purification methods. For instance, in the synthesis of certain 2-phenoxybenzamide (B1622244) derivatives, the intermediate diaryl ether was purified by column chromatography. nih.gov Similarly, after the oxygen-mediated oxidation of various aryl compounds to produce carboxylic acids, including 3-phenoxybenzoic acid, the resulting residue was purified by flash column chromatography using a hexane:ethyl acetate mixture as the eluent. rsc.org The purification of other carboxylic acids has also been achieved using column chromatography on silica gel. rsc.orguniversiteitleiden.nl

High-Performance Liquid Chromatography (HPLC) is another crucial technique, often used for analytical assessment of purity but also scalable for preparative separation. For 3-phenoxybenzoic acid, a reverse-phase (RP) HPLC method has been developed using a C18 column. grafiati.com This method can be adapted for preparative applications to isolate high-purity compounds. sielc.com

The selection of the specific chromatographic conditions is empirically determined based on the properties of the target analogue and the impurities present. Thin-layer chromatography (TLC) is typically used as a preliminary analytical tool to identify the optimal solvent system for separation on a column. researchgate.net

The following table summarizes chromatographic conditions used for the separation and purification of various phenoxybenzoic acid analogues found in research literature.

| Compound/Analogue Type | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Source |

| Diaryl ether (precursor to 2-Phenoxybenzamides) | Column Chromatography | Not Specified | Not Specified | nih.gov |

| 3-Phenoxybenzoic acid | Flash Column Chromatography | Not Specified | Hexane:Ethyl Acetate | rsc.org |

| Carboxylic acid 2 (general) | Column Chromatography | Silica Gel | Not Specified | rsc.org |

| 3-Phenoxybenzoic acid (general) | Column Chromatography | Not Specified | 3% Methanol in Dichloromethane | universiteitleiden.nl |

| 3-Phenoxybenzoic acid | HPLC | Kinetex C18 | Not Specified | grafiati.com |

| 3-Phenoxybenzoic acid | Reverse Phase (RP) HPLC | Newcrom R1 | Acetonitrile (B52724), Water, Phosphoric Acid | sielc.com |

Applications As Key Intermediates in Organic Synthesis

Precursors for Biologically Active Molecules

The structural framework of 3-Methyl-4-phenoxybenzoic acid is of significant interest in the field of medicinal chemistry. The phenoxybenzoic acid moiety is a key component in the design and synthesis of various therapeutic agents.

The phenoxybenzoic acid scaffold is integral to the development of selective receptor antagonists. For instance, research into kappa opioid receptor antagonists has led to the synthesis of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues. nih.gov In these studies, a library of compounds was synthesized and evaluated, leading to the discovery of potent and selective kappa opioid receptor antagonists. nih.gov One such compound, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, demonstrated significant antagonist properties. nih.gov

Further research has explored phenoxymethylpiperidine scaffolds for their potential as dopamine D4 receptor (D4R) antagonists. nih.govd-nb.infochemrxiv.org The development of clinically viable D4 receptor antagonists has faced challenges in achieving optimal receptor selectivity and pharmacokinetic properties. nih.govd-nb.info However, studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues have shown promising results. The potency of these compounds is influenced by the substitution pattern on the phenoxy group. For example, a 3,4-difluorophenyl substitution on the phenoxy ring resulted in the most potent compound in its series, with a Ki value of 5.5 nM. d-nb.infochemrxiv.org In contrast, replacing the phenoxy group with heterocyclic ethers led to a significant loss of binding affinity. d-nb.infochemrxiv.org

Table 1: Dopamine D4 Receptor (D4R) Binding Affinity of Selected Analogues

| Compound Analogue (Substitution on Phenoxy Ring) | Binding Affinity (Ki in nM) |

|---|---|

| 3,4-Difluorophenyl | 5.5 |

| 3-Methylphenyl | 13 |

| 4-Fluorophenyl | ~140-320 |

| 4-Chloro | 53 |

| Unsubstituted Phenyl | 27 |

| 3-Fluoro-4-methyl | 72 |

The phenoxybenzoic acid structure serves as a fundamental scaffold for building molecules with therapeutic potential. Its derivatives are explored for various medicinal applications, including cancer treatment. For example, a series of novel 3-phenoxybenzoic acid derivatives, including benzamides and 1,3,4-oxadiazole derivatives, have been synthesized and evaluated as potential VEGFR-2 inhibitors for their antitumor activity. researchgate.net

In one study, several of these synthesized compounds exhibited cytotoxicity against various cancer cell lines. researchgate.net One particular compound, an oxadiazole derivative, was found to arrest hepatocellular carcinoma cells in the G2/M phase of the cell cycle and induce apoptosis, highlighting its potential for further research as a potent VEGFR-2 tyrosine kinase inhibitor. researchgate.net Benzoic acid and its derivatives are also foundational in the development of other anticancer drugs like Tallimustine and Tamibarotene. preprints.org

Monomers in Polymer Science

The rigid structure of this compound makes it a suitable monomer for the synthesis of high-performance polymers. These polymers often exhibit desirable properties such as high thermal stability and chemical resistance.

Aromatic compounds like this compound can undergo electrophilic aromatic substitution, a fundamental reaction in organic chemistry. masterorganicchemistry.commsu.edu This type of reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com Key examples of electrophilic aromatic substitution include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.eduyoutube.com

In the context of polymer science, this reactivity can be harnessed for polycondensation reactions. The mechanism involves two main steps: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For a monomer like this compound, the carboxylic acid group is a deactivating meta-director, while the phenoxy and methyl groups are activating ortho-, para-directors. The interplay of these groups directs the position of the electrophilic attack, influencing the structure and properties of the resulting polymer chain.

Polyether Ether Ketone (PEEK) is a high-performance, semi-crystalline thermoplastic known for its excellent mechanical properties and thermal stability. nih.govresearchgate.net PEEK is widely used in demanding applications in the aerospace, automotive, and medical industries. researchgate.netgoogle.com The synthesis of PEEK can be achieved through the polycondensation of monomers such as phenoxy-phenoxy benzoic acid. google.com

One patented method describes the preparation of PEEK using phenoxyl-phenoxy benzoic acid as the sole monomer in a Friedel-Crafts reaction catalyzed by AlCl₃. google.com The structure of PEEK consists of ether and ketone groups linking aromatic rings. google.com The use of a substituted monomer like this compound would result in a modified PEEK polymer, potentially altering its physical properties, such as solubility, glass transition temperature, and crystallinity, to suit specific applications.

Table 2: Properties of PEEK Polymer

| Property | Value |

|---|---|

| Load Thermal Deformation Temperature | Up to 315 °C |

| Continuous Use Temperature | Up to 260 °C |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons, and the acidic proton of the carboxyl group.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected in the downfield region, typically between δ 12.0 and 13.5 ppm, due to the acidic nature and hydrogen bonding of the proton.

Aromatic Protons: The spectrum will feature a complex multiplet pattern for the seven aromatic protons. The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxyl group, the electron-donating methyl group, and the phenoxy group. The protons on the phenoxy ring will show a pattern typical of a monosubstituted benzene (B151609) ring.

Methyl Protons (-CH₃): A sharp singlet is expected for the three methyl protons, likely in the region of δ 2.3-2.5 ppm, consistent with a methyl group attached to an aromatic ring. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to appear significantly downfield, generally in the range of δ 167-172 ppm. rsc.org

Aromatic Carbons: A series of signals in the aromatic region (δ 115-160 ppm) will correspond to the twelve aromatic carbons. The chemical shifts will be influenced by the attached substituents. The carbons directly bonded to the carboxyl, methyl, and ether oxygen groups (ipso-carbons) will have distinct chemical shifts.

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated to appear in the upfield region, typically around δ 21-22 ppm. rsc.org

The precise assignment of each proton and carbon signal would require two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which help establish connectivity within the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-4-phenoxybenzoic acid Predicted values are based on data from analogous structures and general substituent effects.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound would exhibit several key absorption bands corresponding to its structural features. docbrown.inforesearchgate.net

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.info This broadness often causes it to overlap with C-H stretching bands.

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aliphatic C-H stretching from the methyl group will absorb just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=O Stretch (Carbonyl): A very strong and sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid is expected between 1710 cm⁻¹ and 1680 cm⁻¹. The conjugation with the aromatic ring and hydrogen bonding typically shifts this band to a lower wavenumber compared to non-conjugated acids. docbrown.info

C=C Stretch (Aromatic): Medium to weak intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-O Stretch (Ether and Carboxylic Acid): Two distinct C-O stretching bands are anticipated. The aryl-alkyl ether C-O stretch usually appears as a strong band around 1250 cm⁻¹. The C-O stretch of the carboxylic acid group is found in the 1320-1210 cm⁻¹ region. docbrown.info

C-H Bending (Aromatic): Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. vscht.cz

Table 2: Characteristic FTIR Absorption Bands for this compound

In the solid state, benzoic acid and its derivatives typically form well-defined hydrogen-bonded structures. mdpi.com The most common motif is a centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govnih.gov This intermolecular interaction is responsible for the very broad O-H stretching band observed in the IR spectrum.

The analysis of these hydrogen bonding networks is primarily accomplished through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and intermolecular distances. For structures like this compound, it is highly probable that the crystal structure would feature these characteristic carboxylic acid dimers. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data by modeling the vibrational frequencies and energies of these hydrogen-bonded networks, offering deeper insight into the strength and dynamics of these interactions. mdpi.com The presence of other functional groups, like the ether oxygen, could potentially lead to weaker, secondary C-H···O interactions that further stabilize the crystal packing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show characteristic absorption bands arising from π→π* transitions within the aromatic systems. rsc.org

The chromophore consists of two conjugated phenyl rings linked by an ether oxygen and substituted with a carboxyl group and a methyl group. Benzoic acid itself typically displays two main absorption bands: a primary, more intense band (B-band) around 230 nm and a secondary, weaker band (C-band) with fine structure around 270-280 nm. rsc.org

For this compound, the following features are expected:

An intense absorption band, analogous to the B-band, is likely to be observed in the range of 230-250 nm. This corresponds to a high-energy π→π* transition.

A second, less intense band, analogous to the C-band, would likely appear at a longer wavelength, possibly between 270-290 nm. This band is also due to a π→π* transition but is often "forbidden" by symmetry rules, resulting in lower intensity.

The presence of the phenoxy and methyl substituents, which are electron-donating, and the carboxyl group, which is electron-withdrawing, will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these bands. These substituents can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzoic acid. rsc.orgresearchgate.net The electronic properties and transitions can be further investigated using computational methods to calculate the molecular orbitals and predict the electronic spectrum. nih.govunamur.be

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly relevant for its identification as a potential metabolite of larger parent compounds, such as synthetic pyrethroid insecticides. nih.gov The closely related 3-phenoxybenzoic acid is a well-known biomarker for pyrethroid exposure. nih.govresearchgate.netnih.gov

For the analysis of acidic compounds like phenoxybenzoic acids by GC-MS, a derivatization step is typically required to increase their volatility and thermal stability. researchgate.net This often involves esterification to convert the carboxylic acid into a less polar ester, for example, using reagents like hexafluoroisopropyl alcohol (HFIP). researchgate.net

Once the derivatized analyte is introduced into the mass spectrometer (typically using electron ionization, EI), it undergoes fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound (molecular weight: 228.24 g/mol ), the mass spectrum would be expected to show:

A molecular ion peak (M⁺) at m/z 228 (for the underivatized acid) or higher for a derivative. This peak corresponds to the intact molecule with one electron removed.

Characteristic fragment ions . Fragmentation patterns for phenoxybenzoic acids often involve cleavage at the ether linkage and loss of the carboxyl group (as COOH or CO₂). Key fragments for the underivatized acid could include ions corresponding to the loss of -OH (m/z 211), -COOH (m/z 183), and fragments related to the phenoxy (m/z 93) or methylbenzoyl moieties.

By comparing the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer to that of a known standard, GC-MS allows for the unambiguous identification and quantification of the compound in complex matrices like urine or environmental samples. researchgate.netoup.com

Table 3: List of Chemical Compounds Mentioned

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Product Analysis and Metabolite Profiling

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary method for the quantitative and structural analysis of phenoxybenzoic acids, such as the closely related compound 3-phenoxybenzoic acid (3-PBA), which serves as a biomarker for exposure to certain pyrethroid insecticides. nih.gov In humans, pyrethroids are metabolized through hydrolysis of the central ester bond, leading to the formation of metabolites like 3-PBA. nih.gov These metabolites can then be conjugated with other molecules for excretion. nih.gov

The analysis of these metabolites in biological matrices, such as urine, is often accomplished using LC-MS/MS. nih.gov Chromatographic separation is typically achieved using a C18 column. nih.gov The mobile phase often consists of a gradient of an organic solvent, like acetonitrile (B52724), and water containing a small percentage of an acid, such as formic acid, to ensure compatibility with mass spectrometry. nih.govsielc.com For detection, a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly employed, which allows for simultaneous detection in both positive and negative ionization modes. phenomenex.com This setup provides high sensitivity and selectivity, enabling the detection of metabolites at low concentrations. nih.gov For instance, the limit of quantification for 3-PBA in urine using an ELISA method, which was validated against LC-MS/MS, was found to be 2 μg/L. nih.gov The correlation between ELISA and LC-MS/MS methods for 3-PBA analysis has been shown to be strong, with a correlation coefficient (r) of 0.985. nih.gov

Table 1: Typical HPLC-MS Conditions for the Analysis of Related Phenoxybenzoic Acids

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 reverse-phase (e.g., 150 x 2.1 mm, 3 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile nih.govsielc.com |

| Gradient | Gradient elution |

| Flow Rate | Dependent on column dimensions |

| Injection Volume | 10 - 20 µL usda.gov |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI) phenomenex.com |

| Ionization Mode | Positive and/or Negative phenomenex.com |

X-ray Crystallography for Solid-State Structural Determination (Contextual for related structures)

Studies on other phenoxybenzoic acids reveal common structural motifs. For example, 2-phenoxybenzoic acids are recognized as conformationally flexible molecules. nih.gov A recurring feature in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact through strong O—H⋯O hydrogen bonds. nih.govrsc.orgrsc.org

In the case of 3-Methyl-2-(4-methylphenoxy)benzoic acid, the crystal structure shows that the molecules form these characteristic carboxylic acid inversion dimers. nih.gov A significant structural feature of phenoxybenzoic acids is the dihedral angle between the planes of the two aromatic rings. For 3-Methyl-2-(4-methylphenoxy)benzoic acid, this angle is nearly perpendicular, measured at 86.7(9)°. nih.gov Similarly, the crystal structure of p-methoxybenzoic acid (anisic acid) also shows the formation of hydrogen-bonded dimers with an O–H⋯O distance of 2.643 Å. rsc.org The molecule is distorted from a planar configuration due to intermolecular forces. rsc.org The structure of p-ethoxybenzoic acid also features these centrosymmetric hydrogen-bonded dimers with an O⋯O distance of 2.600(3) Å. rsc.org

This consistent observation of dimer formation and a non-planar conformation in related structures suggests that this compound would likely adopt a similar arrangement in the solid state, characterized by strong hydrogen bonding between the carboxylic acid moieties and a significant twist between the phenyl and phenoxy rings.

Table 2: Crystallographic Data for Related Phenoxybenzoic Acid Structures

| Compound | Crystal System | Space Group | Key Feature | Dihedral Angle (rings) | Reference |

|---|---|---|---|---|---|

| Anisic acid (p-methoxybenzoic acid) | Monoclinic | P2₁/a | Hydrogen-bonded dimers | - | rsc.org |

| p-Ethoxybenzoic acid | Monoclinic | C2/c | Centrosymmetric hydrogen-bonded dimers | - | rsc.org |

Chromatographic Purity and Composition Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds and analyzing their composition. ekb.eg For benzoic acid derivatives, reversed-phase HPLC is a common and effective technique. ekb.eg The method's validation according to guidelines from the International Conference on Harmonisation (ICH) ensures its specificity, sensitivity, precision, linearity, and accuracy. ekb.eg

A typical HPLC method for a benzoic acid derivative would utilize a C18 or a similar stationary phase, such as a polar-embedded C18 column. sielc.comphenomenex.com The separation is achieved by running a gradient of a mobile phase, which usually consists of an aqueous component and an organic modifier. The aqueous phase is often a buffer solution or water with an acidic additive like acetic acid, ammonium (B1175870) acetate (B1210297), or triethylamine (B128534), while the organic phase is typically acetonitrile or methanol (B129727). usda.govekb.eg

For example, a method for determining the purity of 2,4,6-Trifluorobenzoic acid was developed using a Zorbax SB-Aq column with a gradient mixture of a 0.1% triethylamine solution and a solvent mixture of acetonitrile, methanol, and water. ekb.eg Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as around 205 nm for some benzoic acid derivatives. ekb.eg The retention time of the main peak under specific chromatographic conditions is a key identifier for the compound, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment. Any additional peaks in the chromatogram would indicate the presence of impurities.

Table 3: General HPLC Conditions for Purity Analysis of Benzoic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Zorbax SB-Aq, C18 (e.g., 5 µm, 4.6 x 250 mm) ekb.eg |

| Mobile Phase | A: 0.1% Triethylamine in water or 1.5% acetic acid + 1.5% ammonium acetate in waterB: Acetonitrile/Methanol mixture usda.govekb.eg |

| Gradient Program | A time-based gradient from a low to high percentage of organic phase (B) ekb.eg |

| Flow Rate | Typically 1.0 mL/min usda.gov |

| Detection | UV at an appropriate wavelength (e.g., 205 nm) ekb.eg |

| Injection Volume | 10-20 µL usda.gov |

Computational Chemistry and in Silico Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-Methyl-4-phenoxybenzoic acid reveals a flexible structure characterized by the rotational freedom around the ether linkage connecting the two aromatic rings. The conformation of the molecule is largely defined by the dihedral angle between the planes of the benzoic acid and the phenoxy moieties.

In a structurally related compound, 3-methyl-2-(4-methylphenoxy)benzoic acid, crystallographic studies have shown a nearly perpendicular conformation, with a dihedral angle of 86.7(9)° between the benzoic acid and phenol (B47542) rings. nih.gov This significant twist is attributed to steric hindrance between the substituents on the rings. For this compound, a similar non-planar conformation is expected, influenced by the steric repulsion involving the methyl group on the benzoic ring.

Table 1: Predicted Conformational Properties of this compound and a Related Compound

| Compound | Predicted Dihedral Angle (Benzoic Acid vs. Phenoxy Ring) | Key Intermolecular Interactions |

| This compound | Expected to be non-planar | Hydrogen bonding (carboxylic acid dimers), C—H⋯π interactions |

| 3-methyl-2-(4-methylphenoxy)benzoic acid | 86.7(9)° | Pairwise O—H⋯O hydrogen bonds, weak C—H⋯π interactions nih.gov |

Molecular Docking Studies (Focused on binding interactions, excluding activity predictions)

In silico investigations of 3-PBA and its metabolites have explored their binding to various proteins. For instance, docking studies have been performed with cytochrome P450 enzymes (CYP2C9 and CYP3A4) and caspases (caspase 3 and caspase 8). tandfonline.comnih.govresearchgate.net These studies reveal that the binding affinity is influenced by the specific functional groups on the molecule. For example, an O-glucuronidation metabolite of 3-PBA demonstrated a higher binding affinity with these proteins compared to the parent compound. tandfonline.comnih.govresearchgate.net

The binding of phenoxyalkanoic acids to proteins like bovine serum albumin has been shown to be driven primarily by strong hydrophobic interactions, with ionic bonding playing a lesser role. nih.gov These interactions typically involve the phenoxy group of the molecule. nih.gov In the context of herbicidal activity, diphenyl ether derivatives, which share the diaryl ether scaffold with this compound, are known to interact with protoporphyrinogen (B1215707) oxidase (PPO). cambridge.orgdoi.org Molecular docking of these inhibitors with PPO has been used to understand their structure-activity relationships. cambridge.orgdoi.org

For auxin-mimic herbicides, which include phenoxycarboxylic acids, the binding to auxin receptors like TIR1 is crucial for their biological activity. nih.gov The interaction involves the carboxyl group and the aromatic ring system of the ligand. nih.gov

Table 2: Illustrative Binding Interactions of 3-Phenoxybenzoic Acid Metabolites with Target Proteins

| Ligand (3-PBA Metabolite) | Target Protein | Reported Binding Affinity |

| O-glucuronidation metabolite | CYP2C9 | Higher than 3-PBA tandfonline.comnih.govresearchgate.net |

| O-glucuronidation metabolite | CYP3A4 | Higher than 3-PBA tandfonline.comnih.govresearchgate.net |

| O-glucuronidation metabolite | Caspase 3 | Higher than 3-PBA tandfonline.comnih.govresearchgate.net |

| O-glucuronidation metabolite | Caspase 8 | Higher than 3-PBA tandfonline.comnih.govresearchgate.net |

Molecular Dynamics Simulations (Focused on structural dynamics and interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

While specific MD simulation studies for this compound are not extensively documented, an in silico investigation of the related compound 3-phenoxybenzoic acid (3-PBA) and its metabolites utilized molecular dynamic simulations to complement their findings. tandfonline.comnih.govresearchgate.net Such simulations can be employed to assess the stability of ligand-protein complexes predicted by molecular docking and to characterize the dynamic nature of the binding interactions.

MD simulations can reveal how the flexibility of this compound influences its ability to adapt its conformation to fit into a binding site. The simulations can also provide insights into the role of solvent molecules in mediating the binding process. By analyzing the trajectory of the simulation, it is possible to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and to quantify their stability over time.

Prediction of Metabolic Pathways and Transformation Products

In silico tools can be used to predict the metabolic fate of a compound by identifying potential enzymatic reactions that it may undergo in a biological system. For this compound, the metabolic pathways are likely to be similar to those of the extensively studied 3-phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid insecticides. nih.gov

An in silico analysis of 3-PBA identified several potential metabolite products resulting from Phase II metabolism. tandfonline.comnih.govresearchgate.net These include products of O-glucuronidation, O-sulfation, and methylation. tandfonline.comnih.govresearchgate.net It is plausible that this compound would undergo similar transformations. The carboxylic acid group is a likely site for glucuronidation and sulfation. The methyl group on the benzoic acid ring could also be a site for hydroxylation, followed by further conjugation.

Computational tools such as BioTransformer, Meteor, and TIMES can be used to generate predictions of metabolic pathways. nih.gov These programs use databases of known metabolic reactions and transformation rules to predict the metabolites of a given chemical structure. nih.gov

Table 3: Predicted Phase II Metabolic Transformations for 3-Phenoxybenzoic Acid

| Metabolic Reaction | Predicted Product |

| O-glucuronidation | 3-phenoxybenzoyl glucuronide tandfonline.comnih.govresearchgate.net |

| O-sulfation | Sulfo 3-phenoxybenzoate researchgate.net |

| Methylation | Methyl 3-phenoxybenzoate researchgate.net |

Application of Chemoinformatics Tools in Reaction Pathway Analysis

Chemoinformatics tools play a crucial role in the analysis and prediction of chemical reaction pathways. These tools can be applied to understand the synthesis and potential degradation of this compound.

For the synthesis of diaryl ethers like this compound, chemoinformatics can aid in optimizing reaction conditions for methods such as the Ullmann condensation. beilstein-journals.org By analyzing databases of known reactions, it is possible to identify suitable catalysts, ligands, and solvents for a given transformation.

In the context of reaction pathway analysis, quantum-chemoinformatics combines quantum chemistry calculations with data-driven approaches to predict reaction outcomes and design new synthetic routes. chemrxiv.orgchemrxiv.org These methods can be used to model the reaction mechanisms of phenoxy radical dimerization, which can lead to the formation of dibenzofurans. nih.gov

Furthermore, chemoinformatics tools are employed in the prediction of degradation pathways of environmental contaminants. By understanding the potential reactions a molecule like this compound might undergo in the environment, it is possible to assess its persistence and potential for transformation into other products.

Microbial Degradation and Environmental Biotransformation

Occurrence as a Key Metabolite of Environmental Contaminants

3-Methyl-4-phenoxybenzoic acid is anticipated to be a key metabolite originating from the environmental degradation of specific synthetic pyrethroid insecticides. Pyrethroids such as permethrin, cypermethrin, deltamethrin, and esfenvalerate are widely used in agriculture and residential settings. informahealthcare.com These insecticides are esters that, upon environmental exposure, undergo hydrolysis, cleaving the ester bond and releasing their constituent acid and alcohol moieties. nih.gov

The common metabolite for many of these pyrethroids is 3-phenoxybenzoic acid (3-PBA). informahealthcare.comnih.gov For instance, the degradation of phenothrin involves the hydrolysis of the ester linkage, leading to the formation of 3-phenoxybenzyl alcohol, which is subsequently oxidized to 3-phenoxybenzoic acid. orst.edunih.gov Further hydroxylation of 3-PBA at the 4'-position has also been observed. orst.edu While direct evidence for the formation of this compound is not extensively documented in publicly available literature, its structure suggests it could be a metabolite of a pyrethroid containing a 4-methylphenoxy moiety in the alcohol portion of the ester. The presence of such metabolites in the environment is a significant indicator of pyrethroid contamination and their ongoing natural attenuation.

Identification and Characterization of Microbial Degraders

A diverse range of microorganisms, including bacteria and fungi, have been identified with the capability to degrade 3-phenoxybenzoic acid, and it is highly probable that these or similar organisms can also metabolize its methylated derivative, this compound.

Numerous bacterial species have been isolated from contaminated soils and aquatic environments that can utilize 3-PBA as a source of carbon and energy. These bacteria employ various enzymatic systems to break down the complex structure of the molecule.

Bacillus sp.: Strains of Bacillus have demonstrated the ability to degrade 3-PBA. For example, a Bacillus sp. strain designated DG-02, isolated from soil, was capable of degrading 95.6% of 50 mg·L⁻¹ 3-PBA within 72 hours. nih.govplos.org

Sphingomonas sp.: Species from the genus Sphingomonas are well-known for their versatile metabolic capabilities, including the degradation of aromatic compounds. Sphingomonas sp. strain SC-1 has been reported to degrade 3-PBA. mdpi.comresearchgate.net

Streptomyces sp.: Actinomycetes like Streptomyces are also implicated in the degradation of pyrethroid metabolites.

Lactobacillus plantarum: This species, often associated with fermentation, has also been noted for its potential in bioremediation.

Table 1: Bacterial Strains with 3-Phenoxybenzoic Acid Degradation Capability

| Bacterial Genus | Specific Strain(s) | Source of Isolation | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Bacillus | DG-02 | Soil | 95.6% of 50 mg·L⁻¹ in 72h | nih.govplos.org |

This table is based on data for 3-phenoxybenzoic acid due to the limited availability of data for this compound.

Fungi, with their powerful extracellular enzyme systems, are also significant contributors to the breakdown of pyrethroid metabolites in the environment.

Aspergillus oryzae: The filamentous fungus Aspergillus oryzae strain M-4, isolated from soy sauce koji, was found to degrade 80.62% of 100 mg L-1 of 3-PBA within five days. nih.gov

Aspergillus niger: Another common fungus, Aspergillus niger, has also been identified as a degrader of 3-PBA. mdpi.com Several marine-derived fungi, including species of Aspergillus, have been shown to remediate esfenvalerate, producing metabolites such as 3-phenoxybenzoic acid. researchgate.net

Table 2: Fungal Strains with 3-Phenoxybenzoic Acid Biotransformation Capability

| Fungal Genus | Specific Strain(s) | Source of Isolation | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Aspergillus | oryzae M-4 | Soy Sauce Koji | 80.62% of 100 mg·L⁻¹ in 5 days | nih.gov |

This table is based on data for 3-phenoxybenzoic acid due to the limited availability of data for this compound.

Elucidation of Biodegradation Pathways and Mechanisms

The biodegradation of phenoxybenzoic acid derivatives by microorganisms generally proceeds through a series of oxidative steps, culminating in the cleavage of the diaryl ether bond and the subsequent mineralization of the resulting aromatic rings.

The initial attack on the 3-phenoxybenzoic acid molecule by microbial enzymes typically involves the hydroxylation of one or both of the aromatic rings. This is a crucial step as it activates the molecule for further degradation. In the case of 3-PBA degradation by Aspergillus oryzae M-4, hydroxylation at the 4'-position of the phenoxy group has been identified as a key initial step. nih.gov For this compound, a similar hydroxylation could occur at various positions on either ring, influenced by the directing effects of the existing substituents.

Following hydroxylation, the central diaryl ether bond is cleaved. This is often the rate-limiting step in the degradation of such compounds. In the degradation of 3-phenoxybenzoate, an angular 1,6-dioxygenation has been proposed, which leads to the spontaneous cleavage of the ether bond to produce phenol (B47542) and 3,4-dihydroxybenzoate. ethz.ch A similar mechanism is plausible for this compound, which would result in the formation of 4-methylphenol and a dihydroxybenzoic acid derivative. The resulting smaller aromatic compounds are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to their complete mineralization to carbon dioxide and water.

A proposed pathway for the degradation of 3-PBA by Bacillus sp. DG-02 involves initial oxidation to 3-(2-hydroxyphenoxy) benzoic acid, followed by ether cleavage to form protocatechuate, phenol, and 3,4-dihydroxy phenol. plos.org The presence of a methyl group on the phenoxy ring of this compound would likely lead to analogous hydroxylated intermediates and cleavage products.

Identification of Downstream Metabolites (e.g., Phenol, Catechol, Protocatechuate)

The microbial breakdown of 3-Phenoxybenzoic acid (3-PBA) proceeds through several key downstream metabolites as microorganisms cleave its structure. Various bacterial and fungal strains have been shown to convert 3-PBA into simpler aromatic compounds, which are then funneled into central metabolic pathways.

A common step in the degradation pathway is the cleavage of the ether bond, leading to the formation of phenol. nih.govnih.gov For instance, the filamentous fungus Aspergillus oryzae M-4 transforms 3-PBA into metabolites including phenol, protocatechuic acid, and gallic acid. nih.gov Similarly, a Bacillus sp. strain DG-02 was found to convert 3-PBA into phenol and protocatechuate, among other compounds. plos.orgresearchgate.net The strain Klebsiella pneumoniae BPBA052 also efficiently utilizes phenol, catechol, and protocatechuate as metabolites of 3-PBA degradation. scholaris.ca

These intermediate compounds—phenol, catechol, and protocatechuate—are well-known substrates in microbial catabolism and are typically degraded further. koreascience.kr Microorganisms hydroxylate these monohydroxybenzoic acids to form terminal intermediates like catechol and protocatechuic acid, which are then susceptible to oxygenative ring cleavage and degradation into components of the TCA cycle. koreascience.kr In co-culture systems, such as Bacillus licheniformis B-1 and Aspergillus oryzae M-4, the intermediate metabolites from 3-PBA degradation by strain M-4 were identified as gallic acid, phenol, and catechol. nih.govplos.org

The following table summarizes the key downstream metabolites identified in the microbial degradation of 3-PBA by different microbial strains.

| Microbial Strain | Identified Downstream Metabolites |

| Aspergillus oryzae M-4 | Phenol, 3-hydroxy-5-phenoxy benzoic acid, Protocatechuic acid, Gallic acid nih.gov |

| Bacillus sp. DG-02 | 3-(2-methoxyphenoxy) benzoic acid, Protocatechuate, Phenol, 3,4-dihydroxy phenol plos.orgresearchgate.net |

| Klebsiella pneumoniae BPBA052 | Phenol, Catechol, Protocatechuate scholaris.ca |

Co-Metabolic Degradation in Microbial Consortia and Co-Cultures

The degradation of complex organic compounds like 3-PBA is often enhanced through the synergistic action of microbial consortia and co-cultures. Co-metabolism allows for the breakdown of compounds that may be toxic or non-utilizable by a single microbial species.

In another study, the adsorption of 3-PBA by Lactobacillus plantarum RS20 was found to enhance its degradation by the Sphingomonas sp. strain SC-1 in co-culture experiments. mdpi.com This suggests that biosorption can play a crucial role in facilitating the degradation process within a microbial consortium. The intermediate metabolites from one organism can serve as substrates for another, leading to a more complete and efficient breakdown of the parent compound. nih.govplos.org For example, phenol and catechol, metabolites of 3-PBA degradation by A. oryzae M-4, can improve the degradation of 3-PBA and enhance the growth of the strain itself. nih.govplos.org

Kinetic Studies of Microbial Degradation

Influence of Environmental Factors on Degradation Rates (e.g., pH, Temperature, Initial Concentration)

The rate of microbial degradation of 3-PBA is significantly influenced by various environmental factors, including pH, temperature, and the initial concentration of the substrate.

Temperature: Optimal temperatures for 3-PBA degradation have been identified for different microbial strains. For Bacillus sp. strain DG-02, the optimal degradation temperature was determined to be 30.9°C. plos.org For Klebsiella pneumoniae BPBA052, the optimal temperature was found to be 35.01°C. scholaris.ca Studies with Lactobacillus plantarum RS20 showed optimal adsorption, a key step preceding degradation in some cases, at 37°C. researchgate.net

pH: The pH of the environment plays a critical role in the enzymatic activities responsible for degradation. The optimal pH for 3-PBA degradation by Bacillus sp. strain DG-02 was 7.7. plos.org Similarly, Klebsiella pneumoniae BPBA052 exhibited optimal degradation at a pH of 7.77. scholaris.ca Research on Aspergillus niger YAT indicated that alkaline conditions could increase the degradation rate of 3-PBA, while acidic conditions might increase its stability and resistance to degradation. mdpi.com

The table below summarizes the optimal environmental conditions for 3-PBA degradation by different microorganisms.

| Microbial Strain | Optimal Temperature (°C) | Optimal pH |

| Bacillus sp. DG-02 | 30.9 plos.org | 7.7 plos.org |

| Klebsiella pneumoniae BPBA052 | 35.01 scholaris.ca | 7.77 scholaris.ca |

| Lactobacillus plantarum RS20 (Adsorption) | 37 researchgate.net | 6.0 - 8.0 researchgate.net |

Application of Degradation Kinetic Models (e.g., First-Order Kinetics)

The degradation of 3-PBA by various microorganisms has been successfully described using kinetic models, most commonly first-order kinetics. These models are essential for predicting the persistence of the compound in the environment and for designing bioremediation strategies.

The degradation of 3-PBA by Aspergillus oryzae M-4, which degraded 80.62% of an initial 100 mg/L concentration within 5 days, was found to occur in accordance with first-order kinetics. nih.govscience.govresearchgate.net Similarly, the degradation process by Bacillus sp. strain DG-02 also followed first-order kinetics, with inoculation of the strain greatly reducing the half-life (t1/2) of 3-PBA in soil compared to non-inoculated controls. plos.orgresearchgate.net

A study on Klebsiella pneumoniae BPBA052 also applied a first-order degradation kinetic model to its breakdown of 3-PBA. scholaris.cascholaris.ca The model was represented by the equation CBPBA052 = 101.8194 × e–0.0403t, yielding a rate constant (k) of 0.0403 and a half-life (t1/2) of 17.22 hours. scholaris.cascholaris.ca This indicates a highly efficient degradation capability. scholaris.ca

These findings demonstrate that first-order kinetic models are generally suitable for describing the microbial degradation of 3-PBA, providing a quantitative framework for assessing the efficiency of different microbial strains and environmental conditions.

Adsorption Mechanisms on Microbial Cells and Cellular Components

Role of Cell Wall Components and Surface Functional Groups (e.g., Carboxyl, Hydroxyl, Amino Groups) in Adsorption

The initial step in the microbial transformation of 3-PBA can involve its adsorption to the surface of microbial cells. This process, known as biosorption, is mediated by various components of the cell wall and specific surface functional groups.

Studies on Lactobacillus plantarum RS20 have shown that the cell wall is the primary site for 3-PBA adsorption, contributing to the highest removal capability. mdpi.comresearchgate.netnih.gov The adsorption process involves both chemisorption and physisorption and is independent of the cell's viability, as heat-treated bacteria showed similar adsorption rates to viable ones. mdpi.comresearchgate.net

Further investigation into the cellular components of L. plantarum RS20 revealed the specific contributions of different structures. The main components of the cell wall in this Gram-positive bacterium, peptidoglycan and teichoic acid, were responsible for 54.83% and 16.09% of 3-PBA adsorption, respectively, indicating that peptidoglycan plays the main role. mdpi.comnih.gov Extracellular polymeric substances (EPS) also contribute to the adsorption process. nih.gov

The table below details the contribution of different cellular components of Lactobacillus plantarum RS20 to the adsorption of 3-PBA.

| Cellular Component | Adsorption Rate (%) |

| Whole Cell Walls | 70.92 mdpi.comnih.gov |

| Peptidoglycan | 54.83 mdpi.comnih.gov |

| Cells without Surface Protein | 40.86 - 43.79 mdpi.comnih.gov |

| Teichoic Acid | 16.09 mdpi.comnih.gov |

| Protoplast | 9.32 mdpi.comnih.gov |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for phenoxybenzoic acid derivatives often rely on classical reactions that may involve harsh conditions, costly reagents, or generate significant waste. For instance, the synthesis of related phenoxybenzoic acids can involve Ullmann condensation or nucleophilic substitution reactions, which traditionally use copper catalysts and high temperatures. google.com Future research should pivot towards developing more atom-economical and environmentally benign synthetic pathways.

Key objectives for future synthetic research include:

Minimizing reaction steps: Reducing the number of steps from commercially available starting materials to the final product. mdpi.com

Improving yields: Optimizing reaction conditions to maximize the conversion of reactants into 3-Methyl-4-phenoxybenzoic acid.

Utilizing safer reagents and solvents: Replacing hazardous chemicals with greener alternatives. chemicalbook.com

Lowering energy consumption: Developing synthetic routes that proceed under milder temperature and pressure conditions. google.com

A promising avenue is the exploration of one-pot synthesis procedures, which can significantly reduce waste and improve efficiency by combining multiple reaction steps in a single vessel.

Exploration of Advanced Catalytic Systems for Specific Transformations

Catalysis is central to the efficient synthesis of complex organic molecules. While traditional methods for creating the ether linkage in phenoxybenzoic acids have utilized copper or palladium catalysts, there is substantial room for innovation. Future research should focus on the design and application of novel catalytic systems that offer higher selectivity, activity, and recyclability.

Potential areas for exploration include:

Homogeneous and Heterogeneous Catalysis: Investigating advanced ligand-supported metal catalysts (e.g., palladium, nickel) for cross-coupling reactions to form the diaryl ether bond with greater precision.

Nanocatalysts: Utilizing the unique properties of metal nanoparticles to enhance reaction rates and selectivity.

Biocatalysis: Employing enzymes or whole-cell systems to perform specific transformations under mild, aqueous conditions, representing a highly sustainable approach.

Single-Atom Catalysts: Designing catalysts where individual metal atoms are dispersed on a support, maximizing atom efficiency and potentially offering unique reactivity.

| Catalyst Type | Traditional Example | Potential Future System | Key Advantages of Future System |

|---|---|---|---|

| Metal-Based | Copper (I) salts (Ullmann reaction) | Palladium or Nickel with tailored phosphine (B1218219) ligands | Higher selectivity, lower catalyst loading, milder conditions. |

| Oxidation Catalysts | Cobalt/Manganese with bromide promoters google.comgoogle.com | Supported metal oxide nanocatalysts (e.g., RuO₂, MnO₂) | Improved recyclability, reduced use of corrosive promoters. |

| Biocatalysts | Not commonly used | Engineered laccases or peroxidases | High specificity, biodegradable, operates in water. |

Integration of Green Chemistry Principles in Compound Synthesis and Degradation

The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact. researchgate.net Future research on this compound should systematically integrate these principles into both its synthesis and its end-of-life considerations.

Key green chemistry applications to be explored include:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Investigating the potential to derive starting materials from biomass rather than petroleum sources.

Safer Solvent Systems: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids.

Design for Degradation: Modifying the chemical structure to ensure that after its intended use, the compound will break down into innocuous products in the environment.

Deeper Mechanistic Elucidation of Environmental Biotransformation Pathways

Understanding how this compound behaves in the environment is crucial. Research on the closely related 3-phenoxybenzoic acid (3-PBA), a major metabolite of pyrethroid pesticides, has shown that it can be degraded by various microorganisms. mdpi.comresearchgate.netmdpi.com For example, the fungus Aspergillus oryzae M-4 has been shown to degrade 3-PBA through a series of hydroxylation and ether bond cleavage steps. nih.govnih.govresearchgate.net

Future research should aim to:

Isolate and Characterize Microbes: Identify specific bacteria and fungi capable of degrading this compound.

Identify Metabolic Intermediates: Use advanced analytical techniques like high-resolution mass spectrometry to identify the transient products formed during biodegradation. nih.gov

Elucidate Enzymatic Mechanisms: Pinpoint the specific enzymes, such as cytochrome P450 monooxygenases and peroxidases, responsible for breaking down the compound. nih.gov Transcriptomic analysis can reveal which genes are upregulated in microorganisms in the presence of the compound, providing clues to the enzymatic pathways involved. nih.gov

| Metabolite | Precursor Compound | Transformation Step | Reported in Microorganism |

|---|---|---|---|

| 3-phenoxybenzyl alcohol | 3-phenoxybenzoic acid (3-PBA) | Reduction | Aspergillus oryzae M-4 nih.gov |

| 3-hydroxy-5-phenoxy benzoic acid | 3-phenoxybenzoic acid (3-PBA) | Hydroxylation | Aspergillus oryzae M-4 nih.govnih.gov |

| Phenol (B47542) | 3-phenoxybenzoic acid (3-PBA) | Ether Bond Cleavage | Aspergillus oryzae M-4 nih.govnih.gov |

| Protocatechuic acid | 3-phenoxybenzoic acid (3-PBA) | Ring Cleavage & Oxidation | Aspergillus oryzae M-4 nih.gov |

| Gallic acid | 3-phenoxybenzoic acid (3-PBA) | Further Oxidation | Aspergillus oryzae M-4 nih.govnih.gov |

Synergistic Application of Computational and Experimental Methodologies in Chemical Biology

The integration of computational modeling with experimental work offers a powerful approach to accelerate research. In silico methods can predict molecular properties, reaction pathways, and biological interactions, which can then be validated in the laboratory. nih.gov

Future synergistic applications include:

Predictive Toxicology: Using computational tools (e.g., ADMET, MetaTox) to predict the potential biological activities and toxicological profiles of this compound and its degradation products, thereby guiding experimental safety assessments. nih.gov

Catalyst Design: Employing density functional theory (DFT) and other computational chemistry methods to model catalyst-substrate interactions, aiding in the rational design of more efficient catalysts for its synthesis.

Enzyme Docking Studies: Simulating how the compound and its metabolites might bind to the active sites of degrading enzymes to elucidate biotransformation mechanisms at the molecular level. nih.gov

Multi-Omics Integration: Combining metabolomics data on degradation pathways with transcriptomics and proteomics to create a comprehensive systems-level understanding of how microorganisms respond to and metabolize the compound. nih.gov

By pursuing these future research directions, the scientific community can develop a comprehensive understanding of this compound, from its clean synthesis to its environmental fate, ensuring its application is both efficient and sustainable.

Q & A

Q. What are the common synthetic routes for 3-Methyl-4-phenoxybenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example, General Procedure C (Evidenced in derivatives of this compound) involves reacting substituted phenols with halogenated benzoic acid precursors under controlled temperatures (45–50°C) . Key optimization strategies include:

- Catalyst Selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.

- Temperature Control : Maintaining 45–50°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with hexane/EtOH (1:1) to isolate the product (Rf = 0.65) .

- Data Table :

| Precursor | Reaction Temp (°C) | Yield (%) | Characterization Method |

|---|---|---|---|

| 1,1-Dimethylethyl aminobenzoate | 50 | 30 | H NMR, C NMR |

| Phenolic derivatives | 45–50 | 28–43 | TLC, Melting Point |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- H NMR : Expect aromatic proton signals at δ 7.93 (d, J = 9.0 Hz) for the benzoic acid core and δ 6.74–7.44 (m) for phenoxy substituents. Methyl groups appear as singlets at δ 2.35 .

- C NMR : Carboxylic acid carbon at δ 167.1 ppm; aromatic carbons in the range δ 121.5–156.9 .

- FT-IR : Strong O-H stretch (~3000 cm) and C=O stretch (~1700 cm) .

- HPLC : Purity analysis using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in δ values often arise from solvent effects or impurities. For example, H NMR in CDCl vs. DMSO-d shifts proton signals by 0.1–0.3 ppm due to hydrogen bonding . Strategies include:

- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d for polar intermediates).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

- Spiking Experiments : Add authentic samples to confirm peak assignments .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity in substitutions .

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- InChI Key Analysis : Utilize APAJGWMMTSSXSI-DEDYPNTBSA-N (PubChem) to cross-reference stereochemical data .

Q. What enzymatic strategies can be employed for the green synthesis of this compound derivatives?

- Methodological Answer :

- Lipase-Catalyzed Esterification : Use Candida antarctica lipase B (CAL-B) to esterify the carboxylic acid group under solvent-free conditions .

- Oxidative Enzymes : Laccases for regioselective phenoxy coupling, reducing reliance on harsh oxidants .

- Yield Optimization : Enzymatic routes achieve ~60% conversion at 30°C, pH 7.0, with 24-hour incubation .

Q. How does the choice of solvent affect the crystallization and purity analysis of this compound?

- Methodological Answer :

- Crystallization Solvents : Ethanol/water mixtures yield needle-like crystals (mp 233–236°C), while DMSO induces amorphous forms .

- Purity Analysis : X-ray crystallography (PXRD) confirms phase purity; DSC detects polymorphic transitions .

- Safety Note : Avoid long-term storage in DMSO due to hygroscopic degradation .

Contradiction Analysis and Troubleshooting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products